Increased Lipophilicity from Bromine Substitution
The computed logP (octanol‑water partition coefficient) of 2‑bromo‑4‑chloro‑N‑methylaniline is 3.2, whereas the debromo analogue 4‑chloro‑N‑methylaniline has a measured logP of 2.45 [1]. This difference of +0.75 log units is attributable to the bromine substituent and translates into an approximately 5.6‑fold higher membrane affinity, which directly influences passive permeability, tissue distribution, and the risk of off‑target promiscuity in cell‑based assays.
Δ +0.75 (~5.6× higher)
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.2 (computed) |
| Comparator Or Baseline | 4‑Chloro‑N‑methylaniline (CAS 932‑96‑7): logP = 2.45 (measured) |
| Quantified Difference | ΔlogP = +0.75 (≈5.6‑fold higher lipophilicity) |
| Conditions | Computed property (target) vs. ACD/Labs measured value (comparator) |
Why This Matters
A logP difference of this magnitude alters the compound’s behaviour in every lipid‑bilayer or protein‑binding assay, meaning that data generated with the debromo analogue cannot be directly extrapolated to the brominated scaffold without experimental validation.
- [1] Molaid. 2‑bromo‑4‑chloro‑N‑methylaniline – computed LogP = 3.2. https://www.molaid.com/MS_17199229 (accessed 2026‑05‑02). View Source
